N-Ethoxynaphthalene-1-carboxamide
Description
N-Ethoxynaphthalene-1-carboxamide is a naphthalene-derived carboxamide characterized by an ethoxy (-OCH₂CH₃) substituent at the 1-position of the naphthalene ring and a carboxamide (-CONH₂) group. The ethoxy group likely influences its lipophilicity, solubility, and intermolecular interactions compared to other substituents like hydroxyl or methoxy groups .
Properties
CAS No. |
52288-25-2 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-2-16-14-13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
HTBLQKNTGTUPQG-UHFFFAOYSA-N |
SMILES |
CCONC(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCONC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of naphthalene carboxamides are highly dependent on substituent type and position. Key analogs include:
Table 1: Structural and Functional Comparison of Naphthalene Carboxamides
Key Observations :
- Ethoxy groups, being bulkier, may increase lipophilicity, favoring bioavailability but possibly reducing solubility.
- Bioactivity : Methoxy and hydroxyl derivatives exhibit antimycobacterial and antistaphylococcal activities, suggesting that electron-donating substituents enhance interactions with microbial targets. Ethoxy derivatives, if similarly electron-donating, might share these properties .
Crystallographic and Conformational Analysis
X-ray crystallography of N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (compound 11 in ) reveals:
- Planarity : The naphthalene and benzene rings are nearly coplanar (angle: 3.014°), stabilized by intramolecular O–H···O hydrogen bonds.
- Bond Lengths : The C9=O2 bond (1.249 Å) is shorter than typical due to hydrogen bonding, enhancing stability . In contrast, ethoxy-substituted analogs may exhibit reduced planarity due to steric hindrance, altering crystal packing and solubility.
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